
(2R)-2-bromopropionyl chloride
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Overview
Description
(2R)-2-bromopropionyl chloride is a useful research compound. Its molecular formula is C3H4BrClO and its molecular weight is 171.42 g/mol. The purity is usually 95%.
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Q & A
Basic Questions
Q. What are the standard synthetic protocols for (2R)-2-bromopropionyl chloride, and how do reaction conditions impact yield?
Answer: The synthesis typically involves two steps:
Formation of 2-bromopropionic acid derivative : (2R)-2-bromopropionic acid reacts with thionyl chloride (SOCl₂) under controlled conditions. In a dry two-neck flask, SOCl₂ is added dropwise at 0°C to prevent side reactions, followed by vacuum distillation to remove excess SOCl₂ .
Esterification or acylation : The chloride is reacted with alcohols (e.g., 2-hydroxypropyl methacrylate) in solvents like THF, using pyridine as an HCl acceptor. Dropwise addition over 3 hours at 0°C minimizes thermal degradation .
Key Variables :
- Temperature : Prolonged reflux (e.g., 60°C for 160 hours) may improve conversion but risks racemization .
- Solvent Choice : THF stabilizes intermediates, while pyridine neutralizes HCl, preventing side reactions .
Yield Optimization : Monitor via TLC or NMR to confirm intermediate purity before proceeding .
Q. What are the critical physical properties and handling precautions for this compound?
Answer :
- Physical Properties :
- Handling Precautions :
- Moisture Sensitivity : Hydrolyzes rapidly in water, releasing HBr and HCl. Use anhydrous solvents and inert atmospheres .
- Storage : Store under argon at –20°C in amber glass to prevent light-induced decomposition .
- Safety : Use fume hoods, nitrile gloves, and eye protection. Incompatible with alcohols, amines, and strong bases .
Q. How is this compound purified post-synthesis, and what analytical methods validate purity?
Answer :
- Purification :
- Analytical Validation :
Advanced Research Questions
Q. How does the (R)-configuration influence reactivity in asymmetric synthesis, and how can racemization be minimized?
Answer :
- Steric Effects : The (R)-configuration directs nucleophilic attack (e.g., in esterifications) to the less hindered side, enhancing stereoselectivity in chiral polymers or pharmaceuticals .
- Racemization Risks :
- Temperature Control : Prolonged heating (>60°C) during synthesis or purification can racemize the product. Use low-temperature reflux (e.g., 40°C) .
- Catalytic Traces : Metal impurities (e.g., Fe³⁺) accelerate racemization. Pre-treat solvents with chelating agents .
Validation : Compare specific rotation ([α]D) with literature values. A deviation >5% indicates racemization .
Q. How can this compound be optimized for grafting onto polymers, and what metrics evaluate success?
Answer :
- Grafting Strategies :
- Radical Initiation : Use AIBN to generate macroradicals on polymer backbones (e.g., cellulose), followed by bromide transfer from this compound to create initiation sites .
- Acylation : React with hydroxyl-rich polymers (e.g., chitosan) in DMF, using DMAP as a catalyst to improve coupling efficiency .
- Evaluation Metrics :
Q. How to resolve contradictions in literature-reported reaction conditions for this compound applications?
Answer : Case Study : reports a 3-hour acylation at 0°C, while uses 160-hour reflux at 60°C.
- Root Cause Analysis :
- Experimental Design :
- DoE Approach : Vary temperature, time, and catalyst loading to map optimal conditions.
- In Situ Monitoring : Use IR spectroscopy to track carbonyl disappearance and adjust parameters dynamically .
Statistical Validation : Apply ANOVA to identify significant factors (e.g., temperature contributes 75% to yield variance) .
Properties
CAS No. |
52152-04-2 |
---|---|
Molecular Formula |
C3H4BrClO |
Molecular Weight |
171.42 g/mol |
IUPAC Name |
(2R)-2-bromopropanoyl chloride |
InChI |
InChI=1S/C3H4BrClO/c1-2(4)3(5)6/h2H,1H3/t2-/m1/s1 |
InChI Key |
OZGMODDEIHYPRY-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(=O)Cl)Br |
Canonical SMILES |
CC(C(=O)Cl)Br |
Origin of Product |
United States |
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